molecular formula C8H13NO2 B574456 (5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one CAS No. 187106-20-3

(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one

Cat. No. B574456
CAS RN: 187106-20-3
M. Wt: 155.197
InChI Key: STOJOXKVPUTMPD-SVRRBLITSA-N
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Description

(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C10H17NO2. It is commonly known as HANO and is a spirocyclic compound that has been the subject of much scientific research due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of HANO is not fully understood, but it is believed to act through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, HANO increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
HANO has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In addition, HANO has been found to have antioxidant properties, which can protect cells from oxidative damage. HANO has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of HANO is its potential therapeutic effects in the treatment of neurodegenerative disorders. Another advantage is its antibacterial, antifungal, and antiviral properties. However, one limitation of HANO is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are many future directions for research on HANO. One area of research is the development of new synthesis methods to improve the yield of HANO. Another area of research is the investigation of HANO's potential therapeutic effects in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of HANO and its biochemical and physiological effects.

Synthesis Methods

The synthesis of HANO involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1-aminocyclohexane-1-carboxylic acid in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization reaction to form HANO. The yield of HANO can be improved by optimizing the reaction conditions, such as the temperature and the catalyst used.

Scientific Research Applications

HANO has been the subject of much scientific research due to its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. In addition, HANO has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h6,10H,1-5H2,(H,9,11)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOJOXKVPUTMPD-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@]2(C1)CCC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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